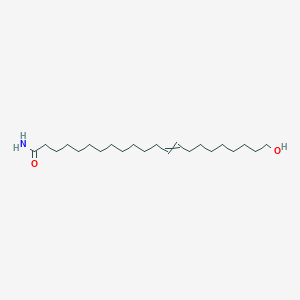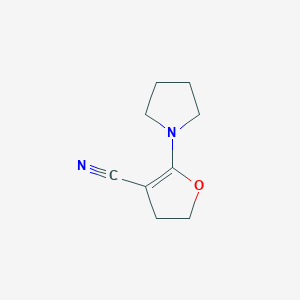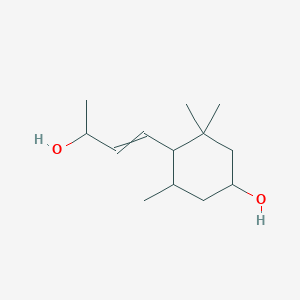
4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(3-Hydroxybut-1-én-1-yl)-3,3,5-triméthylcyclohexan-1-ol est un composé organique de formule moléculaire C13H24O2. Il s'agit d'un dérivé du cyclohexanol et présente un groupe hydroxybutényle lié au cycle cyclohexane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(3-Hydroxybut-1-én-1-yl)-3,3,5-triméthylcyclohexan-1-ol implique généralement la réaction de la 3,3,5-triméthylcyclohexanone avec un réactif approprié pour introduire le groupe hydroxybutényle. Une méthode courante est la réaction de condensation aldolique, où la cyclohexanone est mise en réaction avec un aldéhyde ou une cétone en présence d'un catalyseur basique. Les conditions réactionnelles comprennent souvent des températures modérées et l'utilisation de solvants tels que l'éthanol ou le méthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de condensation aldolique à grande échelle, suivies d'étapes de purification telles que la distillation ou la recristallisation pour obtenir le produit souhaité. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(3-Hydroxybut-1-én-1-yl)-3,3,5-triméthylcyclohexan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : La double liaison du groupe hydroxybutényle peut être réduite pour former un alcool saturé.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les réactions d'hydrogénation utilisant des catalyseurs tels que le palladium sur carbone (Pd/C) sont typiques.
Substitution : Des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de la 4-(3-oxobut-1-én-1-yl)-3,3,5-triméthylcyclohexan-1-one.
Réduction : Formation du 4-(3-hydroxybutyl)-3,3,5-triméthylcyclohexan-1-ol.
Substitution : Formation de divers dérivés substitués en fonction du réactif utilisé.
Applications de la recherche scientifique
Le 4-(3-Hydroxybut-1-én-1-yl)-3,3,5-triméthylcyclohexan-1-ol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 4-(3-Hydroxybut-1-én-1-yl)-3,3,5-triméthylcyclohexan-1-ol implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxyle et hydroxybutényle jouent un rôle crucial dans son affinité de liaison et son activité. Le composé peut moduler diverses voies biochimiques, conduisant aux effets observés dans les systèmes biologiques.
Applications De Recherche Scientifique
4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxybut-1-en-1-yl)-3,3,5-trimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxybutenyl groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Hydroxy-4-(3-hydroxybut-1-én-1-yl)-3,5,5-triméthylcyclohex-2-én-1-one
- 4-(3-Hydroxybut-1-én-1-yl)-3,5,5-triméthylcyclohex-2-én-1-ol
Unicité
Le 4-(3-Hydroxybut-1-én-1-yl)-3,3,5-triméthylcyclohexan-1-ol est unique en raison de sa configuration structurale spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle cyclohexane avec un groupe hydroxybutényle en fait un composé polyvalent pour diverses applications, le distinguant d'autres composés similaires.
Propriétés
Numéro CAS |
169512-18-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
4-(3-hydroxybut-1-enyl)-3,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H24O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,9-12,14-15H,7-8H2,1-4H3 |
Clé InChI |
WIYDYJDQKNCJRC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1C=CC(C)O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


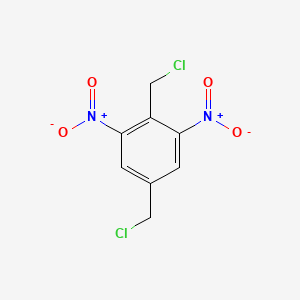

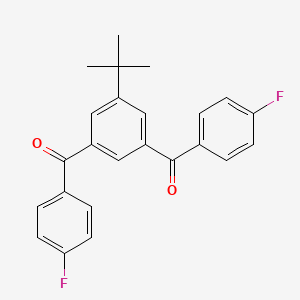


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
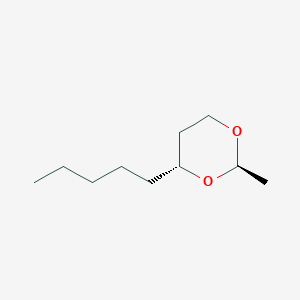
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
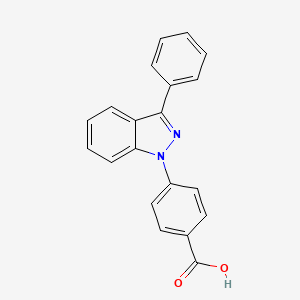
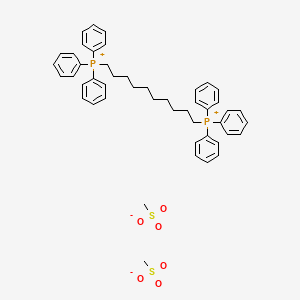
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
